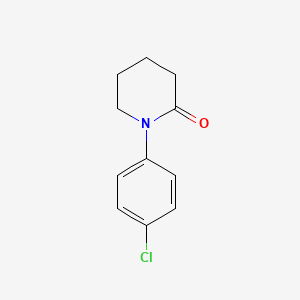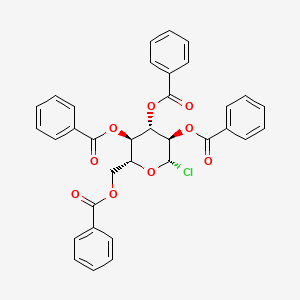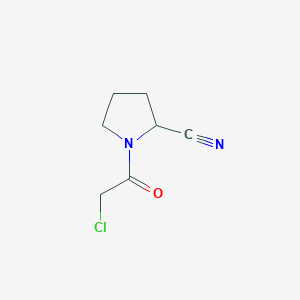
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Descripción general
Descripción
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has garnered attention due to its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes . This compound is characterized by its pyrrolidine ring structure, which is functionalized with a chloroacetyl group and a carbonitrile group.
Métodos De Preparación
The synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride . The carboxylic acid moiety of the resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate . This method is noted for its practicality and efficiency.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. For instance, the use of L-prolinamide as a raw material has been reported, with the reaction involving chloroacetyl chloride and a catalyst such as N,N-Dimethylformamide . This method is advantageous due to its simplicity, high yield, and cost-effectiveness .
Análisis De Reacciones Químicas
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonitrile group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is primarily used in the synthesis of dipeptidyl peptidase IV inhibitors, such as Vildagliptin . These inhibitors are significant in the treatment of type-II diabetes as they help regulate blood glucose levels by inhibiting the enzyme dipeptidyl peptidase IV, which degrades incretin hormones . The compound’s role as an intermediate makes it valuable in pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is primarily related to its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. These inhibitors work by binding to the active site of the enzyme dipeptidyl peptidase IV, thereby preventing the degradation of incretin hormones . This inhibition prolongs the action of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance .
Comparación Con Compuestos Similares
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and applications.
1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its specific functional groups, which make it an ideal intermediate for synthesizing dipeptidyl peptidase IV inhibitors .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
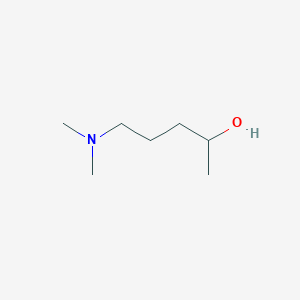
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)
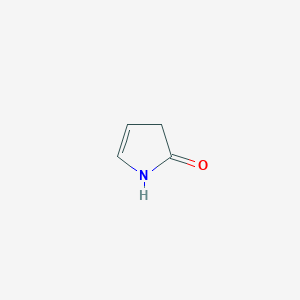

![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
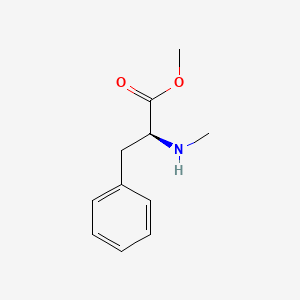
![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)

![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)
